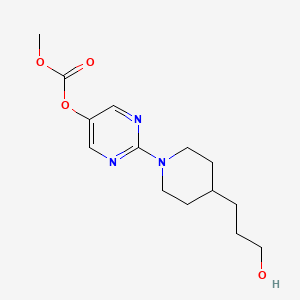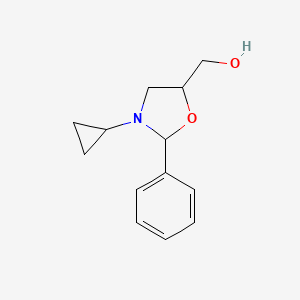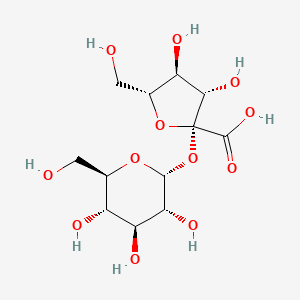
Sucrose 1'-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 1’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of a carboxyl group (-COOH) attached to the sucrose molecule. Carboxylic acids are known for their role in various biochemical processes and industrial applications due to their acidic properties and ability to form hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including Sucrose 1’-Carboxylic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Organometallic Intermediates: This involves the reaction of organometallic compounds with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the fermentation of sugar-rich substrates such as sucrose. Microbial fermentation processes can convert these substrates into various carboxylic acids, including Sucrose 1’-Carboxylic Acid .
Chemical Reactions Analysis
Types of Reactions
Sucrose 1’-Carboxylic Acid can undergo several types of chemical reactions:
Oxidation: The carboxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group in the carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carbon dioxide and water.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Sucrose 1’-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of Sucrose 1’-Carboxylic Acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sucrose Phosphorylase: Catalyzes the phosphorolysis of sucrose to yield glucose 1-phosphate and fructose.
Glucosylglycerol: A derivative of sucrose with similar biochemical properties.
Uniqueness
Sucrose 1’-Carboxylic Acid is unique due to its specific carboxyl group attachment, which imparts distinct chemical and physical properties compared to other sucrose derivatives .
Properties
Molecular Formula |
C12H20O12 |
|---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3-,4-,5-,6-,7+,8-,9+,10-,12-/m1/s1 |
InChI Key |
QAFMXSFJVDDQAY-NAGQNKAHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)


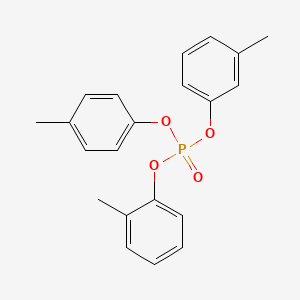

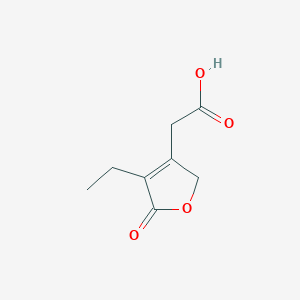
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
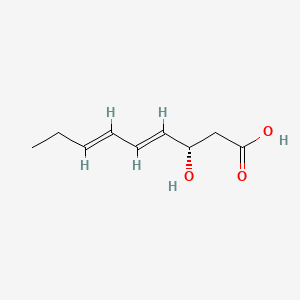
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

